2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethylphenyl)isothiazolidin-3-one 1,1-dioxide
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Overview
Description
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethylphenyl)isothiazolidin-3-one 1,1-dioxide is a synthetic organic compound notable for its unique chemical structure, which combines elements of sulfonyl, isoquinoline, and isothiazolidinone moieties. This combination endows the compound with distinctive chemical and biological properties, making it a subject of interest in various fields of research and industry.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step procedures starting with the preparation of the sulfonyl isoquinoline precursor. A common synthetic route involves the following key steps:
Sulfonylation of Isoquinoline: : 3,4-dihydroisoquinoline undergoes a sulfonylation reaction with a sulfonyl chloride to form the sulfonylated intermediate.
Formation of the Isothiazolidinone Ring: : The sulfonylated intermediate is then reacted with a 3,5-dimethylphenyl isothiocyanate under suitable conditions to form the isothiazolidinone ring, completing the synthesis of the target compound.
Industrial Production Methods
On an industrial scale, the synthesis of this compound is carried out using optimized and scalable reaction conditions. These may include the use of efficient catalysts, high-yield purification processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Types of Reactions
This compound can undergo various types of chemical reactions, such as:
Oxidation: : Under specific conditions, it can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: : The aromatic ring and nitrogen-containing moiety provide sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Halogenating agents, alkylating agents, and various bases or acids depending on the specific substitution reaction.
Major Products Formed
Depending on the reaction conditions and reagents used, major products can include sulfoxides, sulfones, substituted aromatic compounds, and various reduced forms of the original compound.
Scientific Research Applications
Chemistry: : Utilized as a reagent and intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules and potential as a bioactive agent.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Used in the development of specialized materials and chemical processes.
Mechanism of Action
The biological and chemical effects of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethylphenyl)isothiazolidin-3-one 1,1-dioxide are mediated through several mechanisms:
Molecular Targets: : The compound may interact with specific enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: : Potential involvement in signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Compared to similar compounds, this compound stands out due to its unique combination of sulfonyl, isoquinoline, and isothiazolidinone moieties. This structural uniqueness imparts distinct chemical reactivity and biological activity.
Similar Compounds
Sulfonyl Isoquinolines: : Compounds containing sulfonyl groups attached to isoquinoline structures.
Isothiazolidinones: : Compounds featuring the isothiazolidinone ring system.
Dimethylphenyl Derivatives: : Compounds with 3,5-dimethylphenyl groups, contributing to their chemical and biological properties.
This detailed overview highlights the multifaceted nature of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethylphenyl)isothiazolidin-3-one 1,1-dioxide, showcasing its synthetic methods, reactions, applications, and uniqueness among related compounds. Science is totally fascinating, isn't it?
Properties
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-14-11-18(22-19(23)8-10-28(22,24)25)12-15(2)20(14)29(26,27)21-9-7-16-5-3-4-6-17(16)13-21/h3-6,11-12H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOPZYXZPGPIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCC3=CC=CC=C3C2)C)N4C(=O)CCS4(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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